Cas no 82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
82954-89-0 structure
Nombre del producto:2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número CAS:82954-89-0
MF:C8H17BO2
Megavatios:156.030382871628
MDL:MFCD19441153
CID:1040394
PubChem ID:10942698

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Ethylboronic Acid Pinacol Ester
    • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS016005653
    • SY055285
    • EN300-244103
    • 1,3,2-Dioxaborolane, 2-ethyl-4,4,5,5-tetramethyl-
    • CS-W000975
    • AS-32775
    • E1116
    • 2-ethyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-Ethylboronic acid, pinacol ester
    • DTXSID50449122
    • 82954-89-0
    • DA-02544
    • MFCD19441153
    • SCHEMBL1106850
    • C8H17BO2
    • MDL: MFCD19441153
    • Renchi: 1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
    • Clave inchi: NPUBDPDASOEIOA-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1CC

Atributos calculados

  • Calidad precisa: 156.1321599g/mol
  • Masa isotópica única: 156.1321599g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 138
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5Ų

Propiedades experimentales

  • Denso: 0.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 152.8±9.0 ºC (760 Torr),
  • Punto de inflamación: 46.2±18.7 ºC,
  • índice de refracción: 1.4090-1.4130

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Información de Seguridad

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-244103-10.0g
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
10.0g
$1839.0 2024-06-19
Enamine
EN300-244103-2.5g
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
2.5g
$838.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050784-5g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 98%
5g
¥99.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050784-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 98%
25g
¥365.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E39080-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 98%
25g
¥638.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E862324-250mg
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 98%
250mg
¥62.00 2022-01-11
TRC
E926178-500mg
2-Ethylboronic acid, pinacol ester
82954-89-0
500mg
$87.00 2023-05-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD236451-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
25g
¥261.0 2024-04-18
TRC
E926178-250mg
2-Ethylboronic acid, pinacol ester
82954-89-0
250mg
$75.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E39080-250mg
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 98%
250mg
¥28.0 2023-09-08

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: (HB-8-11-222′2′33)-Bis(dihydrogen-κH1,κH2)dihydrobis(tricyclohexylphosphine)ruth… Solvents: Toluene
Referencia
σ-Borane and Dihydroborate Complexes of Ruthenium
Montiel-Palma, Virginia; et al, Journal of the American Chemical Society, 2002, 124(20), 5624-5625

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Referencia
Stereocontrolled synthesis of adjacent acyclic quaternary-tertiary motifs: Application to a concise total synthesis of (-)-filiformin
Blair, Daniel J.; et al, Angewandte Chemie, 2014, 53(22), 5552-5555

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  rt
Referencia
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; Thomas, Stephen P.; Cowley, Michael J., Angewandte Chemie, 2016, 55(49), 15356-15359

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper (graphene immobilized) Solvents: Dimethylformamide ;  16 h, 25 °C
Referencia
Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions
Franco, Mario; et al, Catalysis Science & Technology, 2021, 11(10), 3501-3513

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Manganese dibromide Solvents: Diethyl ether ,  1,2-Dimethoxyethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Stereoselective Three-Component Allylic Alkylation Enabled by Dual Photoredox/Ni Catalysis
Zeng, Qian; et al, ACS Catalysis, 2023, 13(11), 7514-7522

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Stereoisomer of bis[2,6-bis[[bis(1-methylethyl)phosphino-κP]oxy]-3,5-bis(1,1-dim… ;  14 h, 80 °C
Referencia
High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium
Press, Loren P.; et al, Journal of the American Chemical Society, 2016, 138(30), 9487-9497

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  30 min, rt; 1 h, rt
Referencia
Low-Coordinate NHC-Zinc Hydride Complexes Catalyze Alkyne C-H Borylation and Hydroboration Using Pinacolborane
Procter, Richard J.; et al, ACS Catalysis, 2019, 9(6), 5760-5771

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referencia
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium ;  -78 °C
1.2 -78 °C → rt
Referencia
Chloromethyllithium
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium methoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Cuprous chloride ,  SL-J006-1 Solvents: Tetrahydrofuran ;  5 min, rt; 15 min, rt
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ;  24 h, rt
Referencia
Copper-Catalyzed Tandem Hydrocupration and Diastereo- and Enantioselective Borylalkyl Addition to Aldehydes
Jang, Won Jun ; et al, Angewandte Chemie, 2018, 57(37), 12116-12120

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ;  15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referencia
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referencia
(Chloromethyl)lithium: efficient generation and capture by boronic esters and a simple preparation of diisopropyl (chloromethyl)boronate
Sadhu, Kizhakethil Mathew; et al, Organometallics, 1985, 4(9), 1687-9

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
High yield preparation of boronic esters of 1,2-diols with lithium trialkylborohydrides
Garlaschelli, Luigi; et al, Tetrahedron Letters, 1989, 30(5), 597-600

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, -78 °C → rt
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ;  15 min, rt; 4 h, rt
Referencia
Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation
Liang, Hao ; et al, Journal of the American Chemical Society, 2023, 145(18), 9976-9981

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  rt
Referencia
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Benzene ,  Hexane ;  24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ;  rt
Referencia
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Referencia
Lithiated carbamates: chiral carbenoids for iterative homologation of boranes and boronic esters
Stymiest, Jake L.; et al, Angewandte Chemie, 2007, 46(39), 7491-7494

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
Referencia
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  15 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referencia
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ;  15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referencia
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  16 h, rt
Referencia
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
Casoni, Giorgia; et al, Synthesis, 2016, 48(19), 3241-3253

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Zirconocene chloride hydride
1.2 Reagents: Water
Referencia
Facile Boron Migration during Hydrozirconation of Alkenylboronates
Pereira, Schubert; et al, Journal of Organic Chemistry, 1995, 60(14), 4316-17

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1.5 h, -20 °C
1.2 Reagents: Acetyl chloride
Referencia
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Literatura relevante

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Amadis Chemical Company Limited
(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A917410
Pureza:99%
Cantidad:250.0g
Precio ($):188.0